Methyl 3-cyanopyridine-1(4H)-carboxylate
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Overview
Description
Methyl 3-cyanopyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring substituted with a cyano group at the 3-position and a methyl ester group at the 1-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyanopyridine-1(4H)-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 3-methylpyridine. This process includes the reaction of 3-methylpyridine with ammonia and oxygen, resulting in the formation of 3-cyanopyridine, which is then esterified to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanopyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-cyanopyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-cyanopyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A precursor in the synthesis of methyl 3-cyanopyridine-1(4H)-carboxylate.
2-Chloro-3-cyanopyridine: Another pyridine derivative with similar reactivity.
Thieno[2,3-b]pyridine derivatives: Compounds with a fused pyridine ring system
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a methyl ester group makes it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
62218-40-0 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2,4,6H,3H2,1H3 |
InChI Key |
UFUTWALWKRGZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CCC(=C1)C#N |
Origin of Product |
United States |
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